2H-1,4-Benzothiazin-3(4H)-one derivatives belong to the class of heterocyclic compounds containing a benzene ring fused with a thiazine ring. These compounds have gained significant attention in scientific research due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties [, , , , , ]. They are considered structural analogs of naturally occurring benzoxazinoids, which exhibit a range of biological activities in plants [].
6-amino-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound characterized by the presence of both nitrogen and sulfur atoms in its structure. This compound belongs to the class of benzothiazinones, which are noted for their potential biological activities, particularly in medicinal chemistry. The molecular formula for 6-amino-2H-1,4-benzothiazin-3(4H)-one is C_7H_6N_2OS, and it has the CAS number 21762-78-7. It is primarily studied for its applications in pharmaceuticals and materials science, where it serves as a building block for more complex molecules.
The synthesis of 6-amino-2H-1,4-benzothiazin-3(4H)-one typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazinone ring. This process can be optimized for yield and purity through various synthetic routes, including:
Industrial production often employs advanced techniques such as continuous flow reactors and green chemistry principles to enhance scalability and reduce environmental impact. These methods focus on maximizing yield while minimizing costs.
The molecular structure of 6-amino-2H-1,4-benzothiazin-3(4H)-one consists of a benzene ring fused to a thiazine ring with an amino group positioned at the 6th carbon and a carbonyl group at the 3rd position. The structural representation can be summarized as follows:
Key structural data include:
6-amino-2H-1,4-benzothiazin-3(4H)-one can participate in various chemical reactions:
Typical reagents include:
The mechanism of action for 6-amino-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific biological targets. It may exert its effects by:
Key physical properties include:
Chemical properties relevant to its reactivity include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to characterize this compound in research settings .
6-amino-2H-1,4-benzothiazin-3(4H)-one has significant applications in various fields:
The 1,4-benzothiazinone core represents a privileged scaffold in medicinal chemistry, characterized by a fused heterocyclic system comprising a benzene ring annulated with a six-membered thiazinone ring containing nitrogen and sulfur atoms. This architecture enables diverse chemical modifications that fine-tune electronic properties, conformational flexibility, and binding interactions with biological targets. The scaffold’s significance stems from its broad pharmacological profile, encompassing antitubercular, anticancer, anti-inflammatory, and central nervous system (CNS)-targeting activities [1] [8]. The 6-amino derivative—6-amino-2H-1,4-benzothiazin-3(4H)-one—occupies a specialized niche due to its role in optimizing metabolic stability and target engagement, particularly against mycobacterial infections and cancer.
The 1,4-benzothiazinone scaffold derives its versatility from three key structural elements:
These features enable interactions with diverse biological targets. For example:
Table 1: Bioactive 1,4-Benzothiazinone Derivatives and Their Applications
Compound | Substitution Pattern | Primary Activity | Key Target/Mechanism |
---|---|---|---|
BTZ043 | 8-Nitro, C-6 CF~3~ | Antitubercular | DprE1 enzyme inhibition |
PBTZ169 | 8-Nitro, C-6 CF~3~ | Antitubercular (Phase II trials) | DprE1 enzyme inhibition |
2c (Benzothiazinone) | 6-Amino, C-2 aryl | Anticytotoxic | VEGFR2 kinase inhibition |
5Bd | Morpholinoethyl at C-3 | Anti-AChE | Acetylcholinesterase inhibition |
WAP-1902 | N-(methylene)aminopiperazine | Antitubercular | DprE1 inhibition |
Benzothiazinone research has evolved through distinct phases:
Table 2: Key Milestones in Benzothiazinone Drug Discovery
Year | Milestone | Significance |
---|---|---|
1990s | Anti-HIV screening of tricyclic derivatives | Identified moderate HIV-1 RT inhibition (e.g., 9c) |
2009 | Discovery of BTZ043 | Validated DprE1 as a druggable TB target |
2012 | Synthesis of PBTZ169 | Improved metabolic stability vs. BTZ043 |
2018 | Multicomponent synthesis of AChE inhibitors | Achieved 5 h reaction times with 77–81% yields |
2023 | Cu-catalyzed one-pot benzothiazinone synthesis | Eliminated need for Pd/Ni catalysts |
2024 | HMC formation studies at C-6 | Linked electronic effects to metabolic stability |
The 6-amino group in 2H-1,4-benzothiazin-3(4H)-one introduces critical electronic and steric effects that enhance drug-like properties:
Table 3: Impact of C-6 Substitutions on Benzothiazinone Bioactivity
C-6 Substituent | Compound Example | M. tuberculosis MIC (μg/mL) | Metabolic Stability | Key Observations |
---|---|---|---|---|
–NO~2~ | BTZ043 | 0.0001 | Low (extensive HMC formation) | Irreversible DprE1 inhibition |
–F | 2a | 0.7 | Moderate | Planar scaffold; moderate activity |
–CN | 9 | 0.025 | Low | 12-fold higher HMC vs. BTZ043 |
–COOH | 8 | >10 | High | Charged group prevents HMC |
–NH~2~ | 6-amino derivative | ≤0.016 | High | Enhanced solubility & target engagement |
–NHCON(CH~3~)~2~ | 7c | 0.039 | Moderate | 14-fold higher HMC vs. BTZ043 |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: